

Phosphoramidon Sodium: A Technical Guide to its Chemical Structure and Synthesis

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Compound of Interest

Compound Name: *Phosphoramidon sodium*

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Phosphoramidon sodium is a potent, naturally occurring metalloprotease inhibitor isolated from the fermentation broth of *Streptomyces tanashiensis*.^{[1][2]} It is widely recognized for its inhibitory activity against a range of zinc-containing enzymes, most notably neprilysin (NEP) and endothelin-converting enzyme (ECE).^{[3][4][5]} This technical guide provides a comprehensive overview of the chemical structure and synthesis of **phosphoramidon sodium**, intended to serve as a valuable resource for researchers and professionals in drug development and the life sciences.

Chemical Structure

Phosphoramidon sodium is the disodium salt of N-(α -L-rhamnopyranosyloxyhydroxyphosphinyl)-L-leucyl-L-tryptophan.^[3] Its structure features a dipeptide moiety (L-leucyl-L-tryptophan) linked to an L-rhamnose sugar via a phosphoramidate bond. This unique structural arrangement is crucial for its potent inhibitory activity.

Property	Value
Chemical Formula	C ₂₃ H ₃₂ N ₃ Na ₂ O ₁₀ P[3][6]
Molecular Weight	587.47 g/mol [3]
CAS Number	119942-99-3[3]
IUPAC Name	Disodium; (2S)-3-(1H-indol-3-yl)-2-[[[(2S)-4-methyl-2-[[oxido-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyphosphoryl]amino]pentanoyl]amino]propanoate[7]
Synonyms	N-(α-Rhamnopyranosyloxyhydroxyphosphinyl)-Leu-Trp disodium salt, Phosphoramidon disodium salt[3]
Solubility	Soluble in water, DMSO, and methanol.[6]
Storage	Store at -20°C.[6]

Synthesis of Phosphoramidon Sodium

The synthesis of phosphoramidon can be broadly categorized into two main approaches: microbial fermentation and total chemical synthesis.

Microbial Fermentation

The primary and commercial source of phosphoramidon is through fermentation of the bacterium *Streptomyces tanashiensis*.^[1] This process leverages the natural biosynthetic pathway of the microorganism to produce the compound. While specific industrial protocols are often proprietary, the general steps involve:

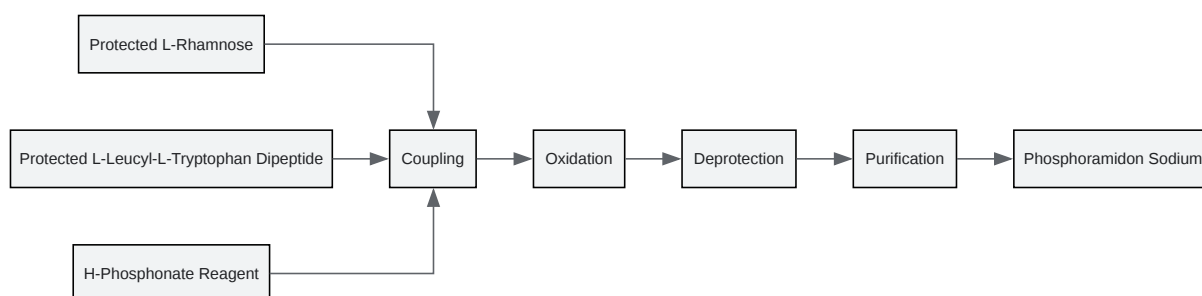
- **Inoculum Preparation:** A pure culture of *Streptomyces tanashiensis* is grown in a suitable seed medium to generate a sufficient biomass for inoculation of the production fermenter.
- **Fermentation:** The seed culture is transferred to a larger production fermenter containing a nutrient-rich medium. The composition of the medium is critical for high yields and typically contains sources of carbon (e.g., glucose, starch), nitrogen (e.g., yeast extract, peptone),

and essential minerals. The fermentation is carried out under controlled conditions of temperature, pH, and aeration for a specific duration to maximize phosphoramidon production.

- **Extraction and Purification:** After fermentation, the phosphoramidon is extracted from the fermentation broth. This often involves separation of the biomass, followed by techniques such as solvent extraction, ion-exchange chromatography, and crystallization to isolate and purify the final product.

Chemical Synthesis

While microbial fermentation is the primary production method, total chemical synthesis of phosphoramidon has been achieved and offers a route to produce analogs and derivatives for structure-activity relationship studies. A common strategy involves the use of H-phosphonate chemistry. The general workflow for such a synthesis is as follows:



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Caption: General workflow for the chemical synthesis of phosphoramidon.

A key step in this process is the coupling of a protected rhamnose derivative with a protected leucyl-tryptophan dipeptide using an H-phosphonate reagent. This is followed by an oxidation step to form the stable phosphoramidate linkage. The final steps involve the removal of protecting groups and purification of the target molecule.

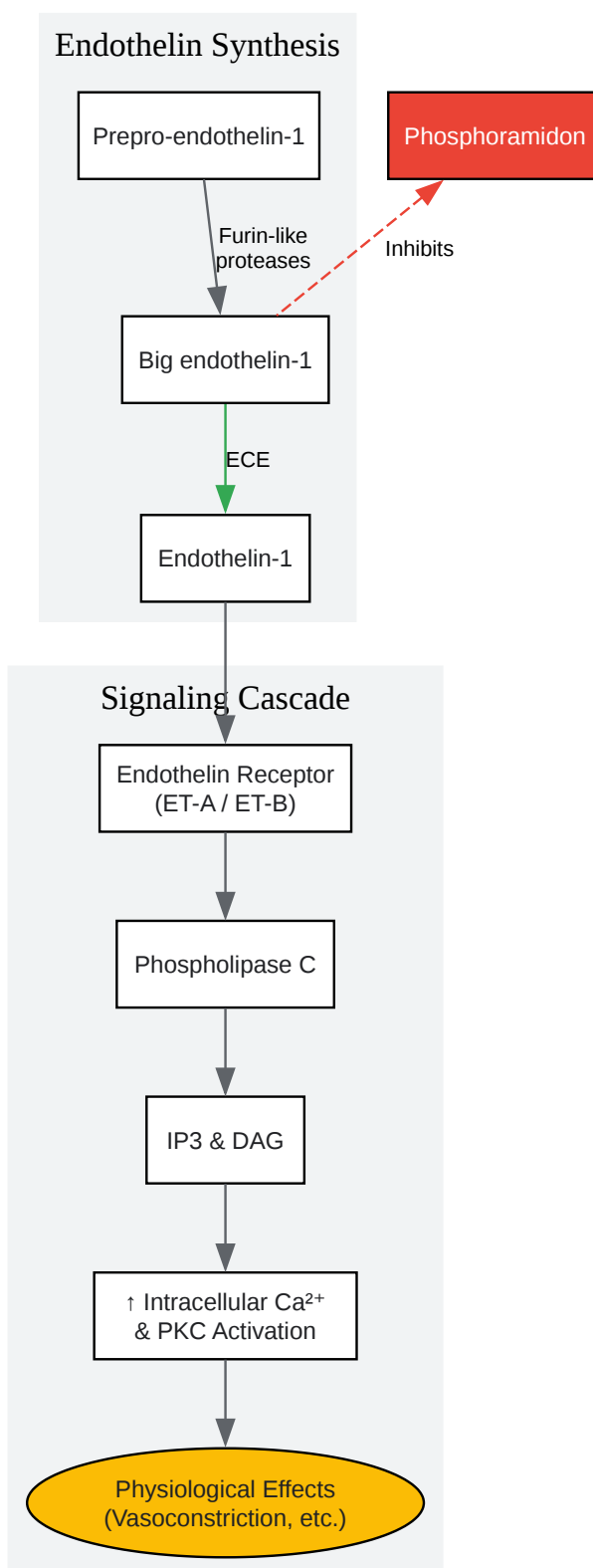
Quantitative Data: Inhibitory Activity

Phosphoramidon is a potent inhibitor of several metalloproteases. The following table summarizes its inhibitory constants (K_i) and half-maximal inhibitory concentrations (IC₅₀) against key enzymes.

Enzyme Target	Inhibitor Constant (K _i)	IC ₅₀	Species/Source
Neprilysin (NEP)	2 nM[5]	34 nM[3][4]	Human, Rabbit
Endothelin-Converting Enzyme (ECE)	-	0.68 μM - 3.5 μM[3][5]	Human, Rabbit
Thermolysin	-	0.4 μg/mL[4]	Bacillus thermoproteolyticus
Angiotensin-Converting Enzyme (ACE)	-	78 μM[3][4]	Rabbit

Signaling Pathway Inhibition

Phosphoramidon's therapeutic potential and its utility as a research tool stem from its ability to inhibit key enzymes in critical signaling pathways. A primary example is the endothelin pathway, where phosphoramidon blocks the conversion of Big endothelin-1 to the potent vasoconstrictor endothelin-1.



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Caption: Inhibition of the endothelin signaling pathway by phosphoramidon.

Experimental Protocols

Neprilysin (NEP) Inhibition Assay

Principle: This fluorometric assay measures the inhibition of NEP activity by quantifying the cleavage of a specific fluorogenic substrate.

Materials:

- Recombinant human NEP
- Fluorogenic NEP substrate (e.g., Mca-Arg-Pro-Pro-Gly-Phe-Ser-Ala-Phe-Lys(DNP)-OH)
- **Phosphoramidon sodium**
- Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing 10 mM NaCl)
- 96-well black microplates
- Fluorescence microplate reader

Procedure:

- Prepare a stock solution of phosphoramidon in the assay buffer.
- Perform serial dilutions of the phosphoramidon stock solution to create a range of concentrations.
- In a 96-well plate, add a fixed concentration of NEP enzyme to each well.
- Add the various concentrations of phosphoramidon to the respective wells. Include a control with no inhibitor.
- Pre-incubate the enzyme and inhibitor mixture for 15 minutes at 37°C.
- Initiate the reaction by adding the fluorogenic NEP substrate to each well.
- Immediately measure the increase in fluorescence over time using a microplate reader (e.g., excitation at 320 nm, emission at 405 nm).

- Calculate the initial reaction rates and determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the phosphoramidon concentration.

Endothelin-Converting Enzyme (ECE) Inhibition Assay

Principle: This assay measures the conversion of a fluorogenic ECE substrate to a fluorescent product. The inhibition of this reaction by phosphoramidon is quantified.

Materials:

- Recombinant human ECE-1
- Fluorogenic ECE substrate
- **Phosphoramidon sodium**
- Assay buffer (e.g., 50 mM MES, pH 6.5)
- 96-well black microplates
- Fluorescence microplate reader

Procedure:

- Prepare a stock solution of phosphoramidon in the assay buffer.
- Create a dilution series of phosphoramidon in the assay buffer.
- To each well of a 96-well plate, add the ECE-1 enzyme.
- Add the diluted phosphoramidon solutions to the wells. Include a control without inhibitor.
- Pre-incubate the plate for 15 minutes at 37°C.
- Start the reaction by adding the fluorogenic ECE substrate to all wells.
- Monitor the increase in fluorescence intensity over time with a microplate reader at the appropriate excitation and emission wavelengths for the substrate used.

- Determine the initial reaction velocities and calculate the IC50 value from the dose-response curve.

Conclusion

Phosphoramidon sodium remains a cornerstone for research in metalloprotease inhibition. Its well-defined chemical structure and potent, specific inhibitory profile against key enzymes like NEP and ECE make it an invaluable tool in drug discovery and for elucidating complex physiological pathways. This guide provides a foundational understanding of its chemical properties, synthesis, and experimental application for the scientific community.

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